molecular formula C15H22ClNO2 B1397334 2-(2-Piperidinyl)ethyl 2-phenylacetate hydrochloride CAS No. 1220020-80-3

2-(2-Piperidinyl)ethyl 2-phenylacetate hydrochloride

Cat. No.: B1397334
CAS No.: 1220020-80-3
M. Wt: 283.79 g/mol
InChI Key: WAGIAWVVZCHWST-UHFFFAOYSA-N
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Description

2-(2-Piperidinyl)ethyl 2-phenylacetate hydrochloride is a synthetic organic compound featuring a piperidine ring linked to a phenylacetate ester group via an ethyl chain, with a hydrochloride salt formation. This compound is structurally related to esters and amines, which often exhibit pharmacological or flavorant properties.

Properties

IUPAC Name

2-piperidin-2-ylethyl 2-phenylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2.ClH/c17-15(12-13-6-2-1-3-7-13)18-11-9-14-8-4-5-10-16-14;/h1-3,6-7,14,16H,4-5,8-12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAGIAWVVZCHWST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCOC(=O)CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Piperidinyl)ethyl 2-phenylacetate hydrochloride typically involves the esterification of 2-phenylacetic acid with 2-(2-piperidinyl)ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In industrial settings, the production of 2-(2-Piperidinyl)ethyl 2-phenylacetate hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

2-(2-Piperidinyl)ethyl 2-phenylacetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or piperidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylacetic acid derivatives, while reduction can produce alcohols .

Scientific Research Applications

2-(2-Piperidinyl)ethyl 2-phenylacetate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research has explored its potential therapeutic effects, particularly in the treatment of psychiatric disorders.

    Industry: It is used in the manufacturing of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of 2-(2-Piperidinyl)ethyl 2-phenylacetate hydrochloride involves its interaction with specific molecular targets and pathways. In medical research, it has been shown to modulate neurotransmitter systems, which may contribute to its therapeutic effects. The compound may act on receptors or enzymes involved in neurotransmitter synthesis, release, or reuptake.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional analogs of 2-(2-piperidinyl)ethyl 2-phenylacetate hydrochloride, highlighting differences in chemical properties, applications, and research findings:

Compound Name Key Structural Differences Applications/Findings References
Ethyl 2-phenylacetate Lacks piperidine ring; simpler ester structure. Major flavor compound in fermented products (e.g., wine, Baijiu), contributes fruity aroma.
Ethyl 2-(piperidin-3-yl)acetate hydrochloride Piperidine ring at position 3 vs. 2. Pharmaceutical intermediate; structural similarity suggests potential CNS activity.
Methylphenidate Hydrochloride Methyl ester, piperidine at position 2. Stimulant drug (ADHD treatment); impurity profiles include ethylphenidate hydrochloride.
Ritalinic Acid Hydrochloride Carboxylic acid instead of ester. Metabolite of methylphenidate; used in pharmacokinetic studies.
Ethyl 2-hydroxybenzoate Hydroxyl group substituted on phenyl ring. Antimicrobial agent; distinct metabolic pathways compared to phenylacetate derivatives.

Key Observations:

  • Structural Impact on Function : The presence of the piperidine ring in 2-(2-piperidinyl)ethyl 2-phenylacetate hydrochloride distinguishes it from simpler esters like ethyl 2-phenylacetate, which lack this heterocyclic moiety. Piperidine derivatives are often associated with central nervous system (CNS) activity due to their ability to interact with neurotransmitter receptors .
  • Flavor vs. Pharmaceutical Applications: Ethyl 2-phenylacetate is primarily a flavor compound in alcoholic beverages, whereas piperidine-containing analogs (e.g., methylphenidate) are pharmacologically active. This suggests that minor structural modifications drastically alter compound utility .
  • Synthetic Pathways: Synthesis of related compounds involves esterification (e.g., ethyl 2-phenylacetate) or acid-catalyzed cyclization (e.g., piperidine derivatives). For example, describes the synthesis of a structurally similar piperidine-phenylacetate compound using methanol and sulfuric acid under reflux .

Physicochemical and Pharmacokinetic Comparisons

Table 2: Physicochemical Properties of Selected Analogs

Property 2-(2-Piperidinyl)ethyl 2-phenylacetate HCl Ethyl 2-phenylacetate Methylphenidate HCl
Molecular Weight ~299.8 g/mol (estimated) 164.20 g/mol 255.74 g/mol
Solubility High (due to HCl salt) Low in water; soluble in ethanol. Highly water-soluble.
Stability Stable under acidic conditions. Prone to hydrolysis. Stable at room temperature.
Key Functional Groups Piperidine, ester, hydrochloride. Ester, phenyl. Piperidine, methyl ester.
  • Hydrolysis Sensitivity : Ethyl 2-phenylacetate undergoes hydrolysis to 2-phenylacetic acid, a process accelerated in acidic or enzymatic conditions. In contrast, the piperidine-containing analog’s hydrochloride salt may enhance stability under similar conditions .
  • Bioactivity Correlations : highlights microbial correlations with ethyl 2-phenylacetate (e.g., C. boidinii yeast), suggesting biodegradation pathways distinct from piperidine-based pharmaceuticals, which are typically metabolized via hepatic enzymes .

Biological Activity

2-(2-Piperidinyl)ethyl 2-phenylacetate hydrochloride is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • IUPAC Name : 2-(2-Piperidinyl)ethyl 2-phenylacetate hydrochloride
  • Molecular Formula : C16H22ClN03
  • CAS Number : 11391956

The biological activity of 2-(2-Piperidinyl)ethyl 2-phenylacetate hydrochloride is primarily attributed to its interaction with various receptors and enzymes in the body. It is believed to modulate neurotransmitter systems, particularly those involving acetylcholine and serotonin, which are crucial for various physiological processes.

Antimicrobial Activity

Research has indicated that compounds similar to 2-(2-Piperidinyl)ethyl 2-phenylacetate exhibit significant antimicrobial properties. Studies have shown effectiveness against a range of bacteria and fungi, suggesting potential applications in treating infections .

Anticancer Properties

Recent investigations have highlighted the compound's anticancer potential. For instance, studies comparing piperidine derivatives have demonstrated that modifications can enhance cytotoxic effects on cancer cells. Specifically, research has shown that related compounds can inhibit tumor growth in liver cancer models .

Neuropharmacological Effects

The compound's influence on the central nervous system has been explored, particularly its effects on anxiety and depression models in rodents. It has shown promise as an anxiolytic agent, potentially through modulation of GABAergic activity .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various piperidine derivatives, including 2-(2-Piperidinyl)ethyl 2-phenylacetate hydrochloride. The results indicated significant inhibition of bacterial growth compared to control groups, particularly against Gram-positive bacteria .
  • Cytotoxicity in Cancer Models : In vitro studies demonstrated that the compound induced apoptosis in liver cancer cell lines, with IC50 values indicating effective cytotoxicity at low concentrations .
  • Neuropharmacological Assessment : Behavioral studies in animal models showed that administration of the compound resulted in reduced anxiety-like behaviors, supporting its potential as a therapeutic agent for anxiety disorders .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant inhibition of bacterial growth
AnticancerInduction of apoptosis in liver cancer cells
NeuropharmacologicalAnxiolytic effects in rodent models

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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